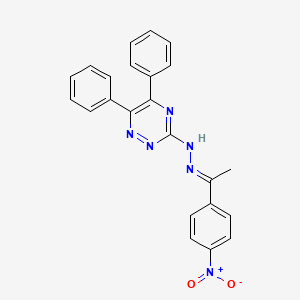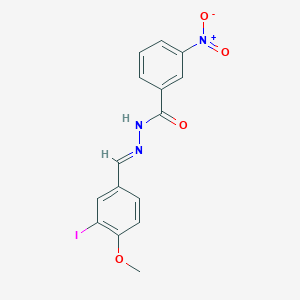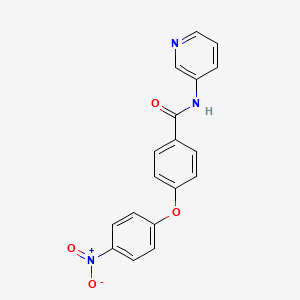![molecular formula C15H8N2O3 B3855209 1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B3855209.png)
1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione
説明
1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione is an anthraquinone-imidazole-based compound . It has been reported as an effective colorimetric and fluorometric sensor for Ag+ ions . In a solution of 1,4-dioxane/water (3:7, v/v, pH 7.4), it can selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
This compound can selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm . It exhibits high sensitivity to Ag+ in a linear dynamic range from 0.8–32 μM, with the detection limit of 66 nM .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用
Chemical Structure and Properties
- The compound is a derivative of 1H-anthra[2,1-d]imidazole-2,6,11(3H)-trione with various substituents attached to the imidazole N atoms, exhibiting unique structural features. For example, one study examined a derivative with isoindolindionylpropyl substituents, noting the anthraquinone fragment's buckle and the near perpendicular arrangement of the isoindoline rings of the substituents (Afrakssou et al., 2011).
Biological and Medicinal Applications
DNA Binding and Leishmania Topoisomerase Inhibition :
- Anthra[1,2-d]imidazole-6,11-diones demonstrated significant inhibition of topoisomerase I in Leishmania donovani, crucial for understanding the therapeutic potential against leishmaniasis (Chaudhuri et al., 2007).
- olorimetric Sensing of Ions**:
- Probes based on anthra[1,2-d]imidazole-6,11-dione have been developed for selective ion sensing. These probes act as colorimetric sensors for fluoride and cyanide ions, exhibiting significant red-shifts in their intramolecular charge transfer (ICT) bands upon ion addition. This application is crucial in environmental and biological contexts for ion detection (Kumari et al., 2011).
- Antitumor Agents :
- Anthra[1,2-d]imidazole-6,11-dione derivatives have been explored as potential antitumor agents. For instance, a study on 2-thio-substituted derivatives found that they exhibit varying degrees of selectivity and efficacy against different cancer types, including leukemia, CNS, and renal cancer, indicating their potential for cancer therapy (Chen et al., 2013).
Chemical Synthesis and Reactions
- Novel synthetic methods and reactions involving 1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione derivatives have been developed. These include the synthesis of naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline system via a ring opening–annulation reaction, showcasing the compound's versatility in organic synthesis (Zvarych et al., 2022).
Advanced Materials and Sensing Technologies
- Anthra[1,2-d]imidazole-6,11-dione derivatives have been utilized in the design of advanced materials and sensing technologies. This includes the development of optical chemosensors for anions andcations, demonstrating their potential in creating multifunctional logic devices and environmental monitoring tools (Mondal et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,3-dihydronaphtho[3,2-e]benzimidazole-2,6,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c18-13-7-3-1-2-4-8(7)14(19)11-9(13)5-6-10-12(11)17-15(20)16-10/h1-6H,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMKLLNEFWWWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



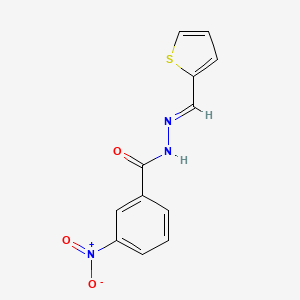
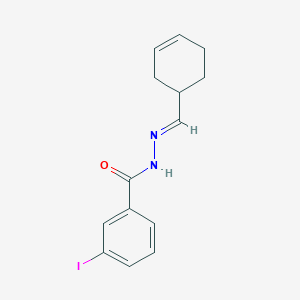
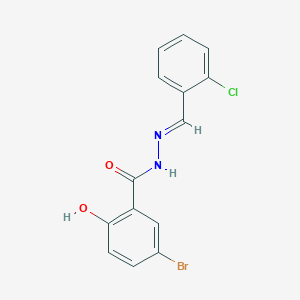
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3855148.png)

![3,4-dichloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3855174.png)
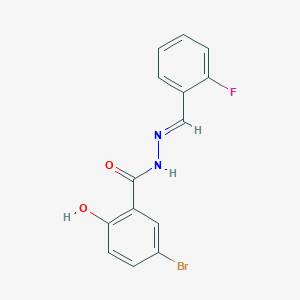

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855189.png)
![2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3855197.png)
